![molecular formula C28H28NO4PS B2588052 3a-Ethyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-olate CAS No. 2623990-79-2](/img/structure/B2588052.png)

3a-Ethyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

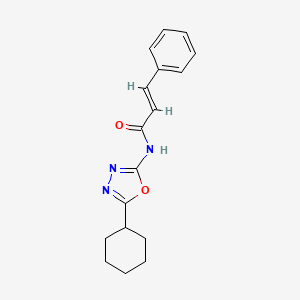

Description

The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a dioxo group, a triphenylphosphaniumylacetyl group, and a pyrrolo[1,2-b][1,2]thiazol-3-olate group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require a variety of reagents. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrrolo[1,2-b][1,2]thiazol-3-olate group, for example, is a heterocyclic compound that contains both nitrogen and sulfur atoms .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the dioxo group could potentially undergo reduction reactions, while the triphenylphosphaniumylacetyl group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethyl group could potentially increase its hydrophobicity, while the dioxo group could contribute to its reactivity .Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed methodologies for synthesizing new heterocycles using thiophene incorporated thioureido substituent as precursors. These compounds have been evaluated for their anticancer activity, demonstrating potent effects against certain human cancer cell lines, such as colon HCT-116. This approach highlights the versatility of using specific chemical structures as building blocks for creating compounds with potential therapeutic applications (Abdel-Motaal, Asem, & Alanzy, 2020).

Anticancer Activity Screening

A significant application of these chemical structures is in the screening for anticancer activities. Various synthesized compounds, including those derived from pyrimidine and thiazole moieties, have shown promising results against specific cancer cell lines. This application is crucial for discovering new therapeutic agents in the fight against cancer (Abdel-Motaal, Asem, & Alanzy, 2020).

Structural Analysis and Characterization

The structural analysis and characterization of newly synthesized compounds are vital research applications. Techniques such as X-ray crystallography have been employed to determine the molecular and crystal structures of chiral 5-aryl-3-phenyl-1H,3H-pyrrolo[1,2-c]thiazoles, aiding in the understanding of their chemical properties and potential reactivity patterns (Melo et al., 2002).

Catalysis and Reaction Mechanisms

Investigations into catalysis and reaction mechanisms form another significant application area. For instance, triphenylphosphine has been used to catalyze the 1,3-dipolar cycloaddition reaction, leading to the synthesis of novel spiro[cyclopent-2-ene-1,2′-[1,3]thiazolo[3,2-a]pyrimidine] derivatives. Understanding these reactions facilitates the development of efficient synthetic routes for complex heterocyclic compounds (Ren et al., 2018).

Molecular Electronics and Materials Science

Some derivatives of the discussed compound class have potential applications in molecular electronics and materials science. Their unique electronic properties could be harnessed in the design of novel materials for electronic applications, such as electroluminescent devices and hole transport materials (Wu et al., 2001).

Mechanism of Action

Target of action

They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of action

Thiazole derivatives have been shown to interact with various targets, leading to their diverse biological activities .

Biochemical pathways

Thiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .

Result of action

Thiazole derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .

properties

IUPAC Name |

3a-ethyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28NO4PS/c1-2-28-19-12-20-29(28)35(32,33)26(27(28)31)25(30)21-34(22-13-6-3-7-14-22,23-15-8-4-9-16-23)24-17-10-5-11-18-24/h3-11,13-18H,2,12,19-21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJNWVCJJFZOQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN1S(=O)(=O)C(=C2[O-])C(=O)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28NO4PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B2587970.png)

![(E)-5-(2-nitrobenzylidene)-2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2587971.png)

![4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2587973.png)

![N~6~-[2-(diethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587976.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2587978.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2587980.png)

![1'-[2-(Trifluoromethyl)benzoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2587982.png)

![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbut-2-enoate](/img/structure/B2587985.png)